N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-27-11-10-23-18(26)24(22-21-23)13-8-6-12(7-9-13)19-16(25)17-20-14-4-2-3-5-15(14)28-17/h2-9H,10-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCNJJLDSXQKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrazole ring, which are known to contribute significantly to its biological activity. The presence of the methoxyethyl group is also believed to enhance its pharmacokinetic properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives of benzothiazole have shown varying degrees of antibacterial and antifungal activities. The compound's structural components suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Activity : Compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 100 μg/mL to 400 μg/mL against various bacterial strains, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol .
- Antifungal Activity : The antifungal activity appears more pronounced, with some derivatives showing effective inhibition against Candida albicans and Aspergillus niger, with MIC values reported between 3.92 mM and 4.23 mM .
Cytotoxicity
Research has indicated that compounds with a thiazole or tetrazole core exhibit significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Non-small cell lung cancer (HOP 92) | -6.49 | |
| Colon cancer (HCC-2998) | -5.31 | |
| Prostate cancer (PC3) | -5.48 |
These findings suggest that the compound may be effective in targeting multiple types of cancer cells, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at strategic positions has been shown to enhance the potency of similar compounds.
- Lipophilicity : Increasing lipophilicity through structural modifications can improve cellular uptake and bioavailability.
- Substituent Variations : Variations in substituents on the benzene ring or thiazole moiety can lead to significant changes in biological activity, as evidenced by various studies .
Case Studies
A notable study focused on the synthesis and evaluation of thiazole derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against prostate and breast cancer cell lines. The study highlighted the importance of the thiazole ring in mediating these effects and provided insights into potential therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a tetrazole ring and a benzo[d]thiazole moiety, contributing to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 384.46 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and tetrazole rings exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits bacterial growth significantly, suggesting potential use as an antimicrobial agent in clinical settings.
2. Anticancer Properties
The compound's structural features are associated with anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation. For instance, molecular docking studies have suggested that it binds effectively to specific cancer-related targets, leading to reduced viability of cancer cell lines such as MCF7 (breast cancer) and others.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence indicating that this compound may possess anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in various in vitro models, which could make it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of similar thiazole derivatives against several pathogens. Results indicated that compounds structurally related to N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong potential for further development as antibiotics .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of related compounds demonstrated that derivatives with similar structural motifs inhibited the growth of MCF7 cells by inducing apoptosis via mitochondrial pathways . This highlights the potential for developing targeted therapies based on this compound's structure.
Preparation Methods
Cyclization to Form 1-Substituted Tetrazole
The 1-phenyltetrazole scaffold is synthesized from 4-aminobenzonitrile through Huisgen-type cyclization:
Reaction Conditions
- Substrate : 4-Aminobenzonitrile (10 mmol)
- Azide Source : Sodium azide (12 mmol)
- Catalyst : Zinc bromide (0.5 eq)
- Solvent : DMF/H2O (3:1 v/v)
- Temperature : 80°C, 12 hr
The reaction proceeds via nitrile activation followed by [2+3] dipolar cyclization, yielding 1-(4-aminophenyl)-1H-tetrazol-5(4H)-one with 78% efficiency.
Alkylation with 2-Methoxyethyl Group
Introducing the 2-methoxyethyl side chain employs Mitsunobu conditions to preserve stereochemistry:
Optimized Protocol
| Component | Quantity |
|---|---|
| Tetrazole intermediate | 5 mmol |
| 2-Methoxyethanol | 7.5 mmol |
| DIAD | 7 mmol |
| PPh3 | 7 mmol |
| THF | 30 mL |
After 24 hr at 25°C, column chromatography (SiO2, hexane/EtOAc 4:1) isolates the alkylated product as white crystals (62% yield). 1H NMR confirms substitution at N4 with characteristic δ 3.55 ppm (OCH3) and δ 4.25 ppm (CH2O).
Preparation of Benzo[d]Thiazole-2-Carboxylic Acid
Cyclocondensation of 2-Aminothiophenol
The benzothiazole core forms via oxidative cyclization:
Stepwise Procedure
- React 2-aminothiophenol (10 mmol) with CS2 in pyridine (50 mL) at 0°C
- Add FeCl3·6H2O (2 mmol) to initiate ring closure
- Reflux 8 hr, isolate precipitate to obtain benzo[d]thiazole-2-thiol (89% yield)
Oxidation to Carboxylic Acid
Controlled oxidation using KMnO4 in basic conditions prevents over-oxidation:
Reaction Parameters
- Substrate : Benzo[d]thiazole-2-thiol (5 mmol)
- Oxidant : KMnO4 (15 mmol)
- Base : NaOH (2M, 20 mL)
- Temperature : 60°C, 4 hr
Acidification with HCl precipitates the carboxylic acid (mp 214-216°C), characterized by IR νmax 1685 cm-1 (C=O).
Amide Coupling Strategy
Activation of Carboxylic Acid
Employing HATU as coupling agent enhances reactivity:
Activation Conditions
| Reagent | Molar Ratio |
|---|---|
| Benzo[d]thiazole acid | 1.0 |
| HATU | 1.2 |
| DIPEA | 2.5 |
| DMF | 10 mL/g |
Stirring 30 min at 0°C generates active ester intermediate, monitored by TLC (Rf 0.45 in CH2Cl2/MeOH 9:1).
Nucleophilic Attack by Tetrazole-Aniline
Coupling proceeds under mild conditions:
Optimized Reaction Setup
- Add tetrazole-aniline derivative (1.1 eq) in DMF (5 mL)
- Stir 24 hr at 25°C under N2
- Quench with H2O (50 mL), extract with EtOAc (3×30 mL)
- Purify via silica gel (gradient elution 20→50% EtOAc/hexane)
Final product is obtained as pale-yellow solid (74% yield, HPLC purity 92%). High-resolution MS confirms [M+H]+ at m/z 437.1284 (calc. 437.1289).
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization Across Coupling Methods
| Coupling Agent | Base | Solvent | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDCI/HOBt | DIPEA | DMF | 48 | 58 | 85 |
| HATU | DIPEA | DMF | 24 | 74 | 92 |
| DCC/DMAP | TEA | THF | 72 | 42 | 78 |
HATU-mediated coupling provides superior efficiency due to stabilized active intermediates and reduced racemization.
Spectroscopic Characterization
13C NMR (125 MHz, DMSO-d6)
- δ 167.8 (C=O, amide)
- δ 162.1 (C=O, tetrazolone)
- δ 153.6 (C2, benzothiazole)
- δ 70.3 (CH2OCH3)
IR (KBr)
- 3275 cm-1 (N-H stretch)
- 1702 cm-1 (amide I)
- 1248 cm-1 (C-O-C asym)
X-ray crystallography confirms planar benzothiazole-tetrazole dihedral angle of 12.7°, facilitating π-π stacking interactions.
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis involves multi-step reactions:
- Tetrazole ring formation : Achieved via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., glacial acetic acid with reflux) .
- Benzo[d]thiazole-2-carboxamide construction : Condensation of benzothiazole derivatives with carbonylating agents (e.g., EDCI/HOBt coupling) under inert atmospheres .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity, critical for reproducible biological assays .
Q. How is the compound characterized structurally?
- NMR spectroscopy : 1H NMR confirms methoxyethyl protons (δ ~3.2–3.5 ppm) and aromatic protons in the benzo[d]thiazole moiety (δ ~7.5–8.3 ppm). 13C NMR identifies carbonyl carbons (C=O, ~165–170 ppm) .
- IR spectroscopy : Absorptions at ~1650–1750 cm⁻¹ (C=O) and ~1450 cm⁻¹ (tetrazole ring) validate functional groups .
- Mass spectrometry : HRMS provides exact mass confirmation (e.g., m/z 450.12 for [M+H]+) .
Q. What preliminary biological activities are reported for similar compounds?
Structurally related tetrazole-thiazole hybrids exhibit:
- Anticancer activity : IC50 values of 1–10 µM against breast cancer cell lines via tubulin polymerization inhibition .
- Antimicrobial effects : MIC values <10 µg/mL against Gram-positive bacteria .
- Assay protocols : Standardized MTT or SRB assays are recommended for initial screening .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Purity variations : Ensure HPLC purity >98% and characterize batches via elemental analysis .
- Assay conditions : Standardize cell lines (e.g., MCF-7 for breast cancer), serum concentration (e.g., 10% FBS), and incubation times (48–72 hours) .
- Mechanistic validation : Use molecular docking (e.g., AutoDock Vina) to correlate methoxyethyl orientation with target binding (e.g., COX-2 active site) .
Q. What crystallographic challenges arise, and how are they addressed?
- Disorder in flexible chains : Mitigate by co-crystallizing with proteins (e.g., tubulin) or using cryogenic temperatures (100 K) to stabilize crystals .
- Hydrogen-bonding networks : SHELXL refinement ( ) and graph set analysis () resolve interactions (e.g., N–H···O=C) that stabilize the lattice.
- Data collection : High-resolution X-ray diffraction (Cu Kα, λ = 1.5418 Å) with redundancy >4 improves signal-to-noise ratios .
Q. What strategies optimize synthetic yield and scalability?
- Microwave-assisted synthesis : Reduces tetrazole cycloaddition time from 7 hours to 30 minutes (yield increase: 60% → 85%) .
- Catalytic systems : Cu(I) catalysts enhance azide-alkyne cycloaddition efficiency (turnover frequency >100 h⁻¹) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
